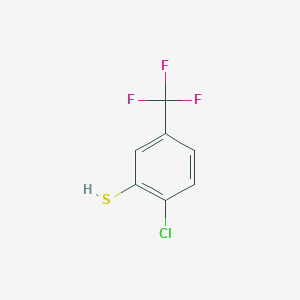![molecular formula C8H14FNO4 B6232488 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid CAS No. 1208231-33-7](/img/no-structure.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid, also known as (2S)-2-{[(t-Boc)amino]propanoic acid, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a carboxylic acid derivative of propanoic acid, and is widely used as a reagent in organic synthesis, as well as a biochemical substrate in various research studies. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery.
科学的研究の応用
(2S)-2-{[(t-Boc)amino]propanoic acid has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical substrate in various studies, and as a building block for the synthesis of various compounds. It has also been used as a starting material for the synthesis of various drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. Additionally, this compound has been used in the synthesis of peptides and other peptidomimetics, as well as in the synthesis of various other compounds.
作用機序
The mechanism of action of (2S)-2-{[(t-Boc)amino]propanoic acid is not fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the activity of certain enzymes. Additionally, this compound has been shown to interact with certain proteins and other molecules, which may affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-{[(t-Boc)amino]propanoic acid have not been extensively studied. However, some studies have shown that this compound has the potential to inhibit the activity of certain enzymes, as well as to interact with certain proteins and other molecules. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in some studies.
実験室実験の利点と制限
The use of (2S)-2-{[(t-Boc)amino]propanoic acid in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its availability and relatively low cost. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, this compound has limited solubility in water and other solvents, which can be a limitation in some experiments. Additionally, this compound can be toxic in high concentrations and should be handled with care.
将来の方向性
The potential applications of (2S)-2-{[(t-Boc)amino]propanoic acid are vast and varied. In the future, this compound could be used in the synthesis of various drugs, peptides, and other peptidomimetics. Additionally, this compound could be used in the development of new enzyme inhibitors and in the study of the biochemical and physiological effects of various compounds. Furthermore, this compound could be used in the synthesis of various other compounds, such as polymers and other materials. Finally, this compound could be used in the development of new methods for the synthesis of various compounds.
合成法
The synthesis of (2S)-2-{[(t-Boc)amino]propanoic acid can be achieved through several different methods. The most common method involves the reaction of a tert-butoxycarbonyl (t-Boc) amine with a propanoic acid derivative. The reaction proceeds through a series of steps, including deprotonation of the amine, formation of an acylium ion, and addition of the acylium ion to the propanoic acid. The resulting product is then hydrolyzed to yield (2S)-2-{[(t-Boc)amino]propanoic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid involves the protection of the amine group, followed by the introduction of the fluorine atom and the deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "sodium fluoride", "tert-butanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl chloroformate in the presence of sodium hydroxide to form (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid", "Addition of sodium fluoride to (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid in the presence of tert-butanol and diethyl ether to introduce the fluorine atom and form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid", "Deprotection of the amine group of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid with hydrochloric acid to obtain the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid" ] } | |
CAS番号 |
1208231-33-7 |
製品名 |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid |
分子式 |
C8H14FNO4 |
分子量 |
207.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
